molecular formula C21H26N6 B4836710 N-{3-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PROPYL}-N,N-DIMETHYLAMINE

N-{3-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PROPYL}-N,N-DIMETHYLAMINE

Cat. No.: B4836710
M. Wt: 362.5 g/mol
InChI Key: NHNNMHLLLUSSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PROPYL}-N,N-DIMETHYLAMINE is a complex organic compound featuring a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PROPYL}-N,N-DIMETHYLAMINE typically involves the construction of the triazolopyrimidine core followed by functionalization. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate pyrimidine and triazole precursors, cyclization reactions are employed to form the triazolopyrimidine core.

    Functional Group Transformations:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{3-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PROPYL}-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the triazolopyrimidine core or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

N-{3-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PROPYL}-N,N-DIMETHYLAMINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs.

    Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-{3-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PROPYL}-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and are used in drug design.

    1,2,4-Oxadiazoles: Known for their anti-infective properties, these compounds also feature nitrogen and oxygen heteroatoms.

Uniqueness

N-{3-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PROPYL}-N,N-DIMETHYLAMINE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-[11,12-dimethyl-4-(4-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]-N,N-dimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6/c1-14-7-9-17(10-8-14)19-23-21-18-15(2)16(3)26(12-6-11-25(4)5)20(18)22-13-27(21)24-19/h7-10,13H,6,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNNMHLLLUSSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C(=C(N4CCCN(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PROPYL}-N,N-DIMETHYLAMINE
Reactant of Route 2
Reactant of Route 2
N-{3-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PROPYL}-N,N-DIMETHYLAMINE
Reactant of Route 3
Reactant of Route 3
N-{3-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PROPYL}-N,N-DIMETHYLAMINE
Reactant of Route 4
Reactant of Route 4
N-{3-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PROPYL}-N,N-DIMETHYLAMINE
Reactant of Route 5
Reactant of Route 5
N-{3-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PROPYL}-N,N-DIMETHYLAMINE
Reactant of Route 6
Reactant of Route 6
N-{3-[8,9-DIMETHYL-2-(4-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]PROPYL}-N,N-DIMETHYLAMINE

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